2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-7-9-14(10-8-13)16-11-17(20-18(23)12-19)22(21-16)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGPJLHZNCTJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring is synthesized via cyclocondensation between substituted hydrazines and 1,3-diketones. For the target compound:
- 4-Methylphenylhydrazine hydrochloride reacts with ethyl acetoacetate under solvent-free conditions at 80–100°C for 4–6 hours, yielding 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-ol (pyrazolone intermediate).
- Decarbonylation : Pyrazolone is reduced to the amine using ammonium acetate and acetic acid under reflux, achieving quantitative conversion.
Optimization Notes :
Alternative Route: Suzuki Coupling
For advanced functionalization, palladium-catalyzed Suzuki coupling introduces the 4-methylphenyl group post-cyclization:
- 1-Phenyl-3-iodo-1H-pyrazol-5-amine is prepared via iodination of the parent pyrazole.
- Coupling with 4-methylphenylboronic acid using Pd(PPh3)4 in DMF/H2O (3:1) at 80°C yields the substituted pyrazole amine (75–82% yield).
Acylation of Pyrazole Amine with Chloroacetyl Chloride
Direct Acylation in Polar Aprotic Solvents
The amine undergoes acylation with chloroacetyl chloride in anhydrous THF or dichloromethane (DCM):
- Conditions : 0–5°C, 1.2 equivalents chloroacetyl chloride, 2.0 equivalents triethylamine (TEA) as base.
- Reaction Progress : Monitored via TLC (Rf = 0.6 in ethyl acetate/hexane 1:1).
- Workup : Quenching with ice-water, extraction with DCM, and drying over MgSO4 yields crude product (85–90% purity).
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where TEA neutralizes HCl, driving the reaction forward.
Coupling Reagent-Mediated Acylation
For moisture-sensitive applications, N,N'-carbonyldiimidazole (CDI) facilitates acylation under milder conditions:
- CDI (1.1 eq) activates chloroacetic acid in anhydrous ethyl acetate at 20–25°C for 30 minutes.
- Pyrazole amine (1.0 eq) is added, stirring for 12–16 hours.
- Yield : 78–82% after purification via column chromatography (SiO2, ethyl acetate/hexane gradient).
Advantages :
Purification and Characterization
Recrystallization
Crude product is recrystallized from:
Chromatographic Methods
- Flash chromatography (SiO2, ethyl acetate/hexane 1:2) resolves regioisomeric byproducts.
- HPLC : C18 column, acetonitrile/water (70:30) at 1 mL/min, Rt = 6.2 min.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations and Byproduct Formation
- Regioselectivity : Acylation occurs exclusively at the 5-position amine due to steric hindrance from the 1-phenyl and 3-(4-methylphenyl) groups.
- Byproducts :
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Differences
Key Features of the Target Compound:
- Substituents : A 4-methylphenyl group at position 3 of the pyrazole ring and a phenyl group at position 1.
- Dihedral Angle: The angle between the pyrazole and benzene rings is influenced by steric hindrance from substituents. For example, in the closely related compound 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, the dihedral angle is 30.7° , whereas derivatives with bulkier groups (e.g., trifluoromethyl) exhibit larger angles due to increased steric effects .
- Hydrogen Bonding : Strong N–H···O and C–H···N hydrogen bonds stabilize the crystal lattice, forming infinite 1D chains along the [001] direction .
Comparison Table: Structural Parameters
Reaction Yields and Conditions:
Physical and Chemical Properties
Biological Activity
2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structure which includes a chloro group, a methylphenyl group, and an acetamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
The compound's IUPAC name is 2-chloro-N-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]acetamide, with a molecular formula of and a molecular weight of 323.79 g/mol. The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors, leading to observed effects such as cytotoxicity against cancer cell lines.
Biological Activity Overview
Recent studies have highlighted the compound's potential in anticancer applications. Below are key findings from various research efforts:
Anticancer Activity
- Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines:
- Mechanistic Insights : The compound is believed to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of cell cycle progression.
Comparison with Other Pyrazole Derivatives
A comparative analysis of similar pyrazole derivatives reveals that this compound exhibits unique properties that enhance its biological activity:
| Compound | Structure | IC (µM) | Activity |
|---|---|---|---|
| Compound A | (Structure A) | 5.00 | Moderate |
| Compound B | (Structure B) | 10.00 | Low |
| 2-chloro-N-[3-(4-methylphenyl)-1-phenyl-pyrazol-5-yl]acetamide | (This Compound) | 3.79 | High |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MCF7 Cells : A recent study demonstrated that treatment with 2-chloro-N-[3-(4-methylphenyl)-1-phenyl-pyrazol-5-yl]acetamide resulted in significant apoptosis in MCF7 cells, suggesting its potential as an effective therapeutic agent for breast cancer .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, further supporting its anticancer potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-amino-3-(4-methylphenyl)-1-phenyl-1H-pyrazole with 2-chloroacetyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature . Optimization focuses on controlling stoichiometry, reaction time (e.g., 2–6 hours), and pH to prevent side reactions like over-acylation. Purification often employs column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- FT-IR : Confirm the presence of the acetamide C=O stretch (~1650–1680 cm⁻¹) and chloroacetamide C-Cl stretch (~650–750 cm⁻¹) .
- NMR : ¹H NMR should show pyrazole proton signals (δ 6.5–8.5 ppm) and methylphenyl group protons (δ 2.3–2.5 ppm). ¹³C NMR should highlight the carbonyl carbon (~165–170 ppm) .
- LCMS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the pyrazole-acetamide backbone .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial screening (Gram-positive/-negative bacteria, fungi). Use dose-response curves (1–100 µM) to establish IC₅₀ values. For mechanistic insights, pair these with enzymatic assays targeting kinases or cyclooxygenases, given structural similarities to known pyrazole-based inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., serum concentration, cell passage number) or impurity profiles. Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial activity. Validate compound purity via HPLC (>95%) and corroborate bioactivity with orthogonal assays (e.g., apoptosis markers alongside cytotoxicity) .
Q. What strategies are effective for modifying the pyrazole-acetamide scaffold to enhance target selectivity?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to modulate electron density and binding affinity .
- Heterocycle Replacement : Replace the pyrazole with imidazole or triazole to alter hydrogen-bonding interactions.
- Linker Optimization : Vary the acetamide chain length or substitute chlorine with other halogens to probe steric and electronic effects. SAR studies should pair synthesis with molecular docking to prioritize derivatives .
Q. How can X-ray crystallography validate the structural conformation of this compound, and what challenges might arise?
- Methodological Answer : Co-crystallize the compound with a target protein (e.g., COX-2) or grow single crystals using slow evaporation in DMSO/water mixtures. Challenges include low crystal quality due to flexible acetamide chains. Mitigate this by halogen bonding (Cl···π interactions) or using cryogenic (100 K) data collection to improve resolution (<1.0 Å). Compare experimental bond lengths/angles with DFT-calculated geometries .
Q. What computational methods are suitable for predicting metabolic stability and off-target effects?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate solubility (LogP), CYP450 metabolism, and hERG inhibition risks.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability.
- Docking Studies : Employ AutoDock Vina to screen against off-target kinases or GPCRs, prioritizing low-energy poses (<-8 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
